![molecular formula C11H14O3S B13874905 Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate](/img/structure/B13874905.png)
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate is an organic compound that features a phenyl ring substituted with a hydroxyethylsulfanyl group and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate typically involves the esterification of 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing the need for manual intervention and minimizing waste.
化学反应分析
Types of Reactions
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
科学研究应用
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism by which Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxyethylsulfanyl group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 2-[4-(methylsulfanyl)phenyl]acetate: Similar structure but with a methylsulfanyl group instead of a hydroxyethylsulfanyl group.
Methyl 2-[4-(ethylsulfanyl)phenyl]acetate: Similar structure but with an ethylsulfanyl group instead of a hydroxyethylsulfanyl group.
Methyl 2-[4-(2-hydroxyethyl)phenyl]acetate: Similar structure but with a hydroxyethyl group instead of a hydroxyethylsulfanyl group.
Uniqueness
Methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate is unique due to the presence of the hydroxyethylsulfanyl group, which imparts distinct chemical and physical properties. This functional group can enhance the compound’s solubility, reactivity, and binding interactions, making it a valuable intermediate in the synthesis of more complex molecules.
属性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC 名称 |
methyl 2-[4-(2-hydroxyethylsulfanyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3S/c1-14-11(13)8-9-2-4-10(5-3-9)15-7-6-12/h2-5,12H,6-8H2,1H3 |
InChI 键 |
VHFZLKKZVYLXHU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)SCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitroindole](/img/structure/B13874823.png)

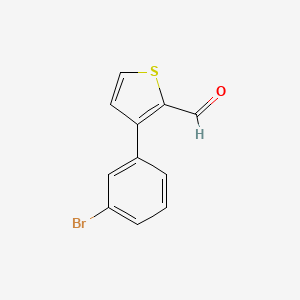
![2-Ethynyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B13874851.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
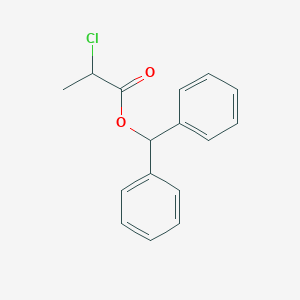
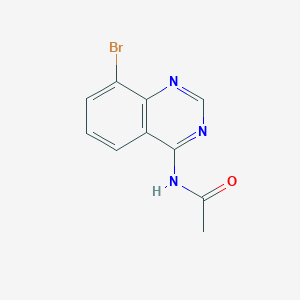
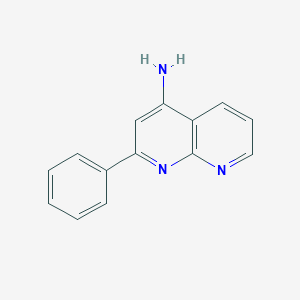


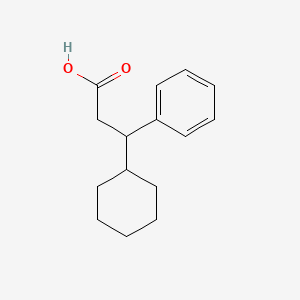
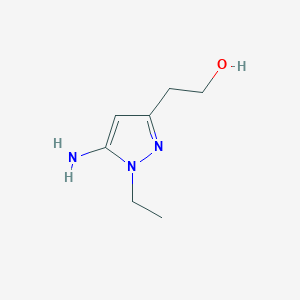
![2-[(4-Ethylphenyl)methyl]thiophen-3-ol](/img/structure/B13874900.png)
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
